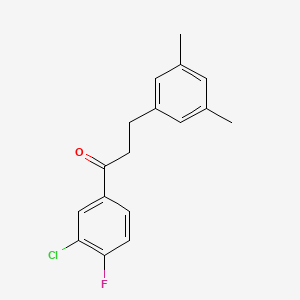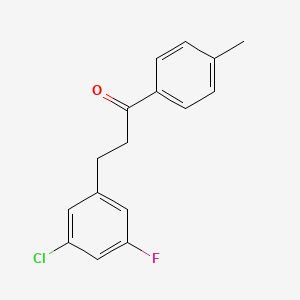
Ethyl 7-oxodecanoate
Descripción general
Descripción
Ethyl 7-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 and appears as a colorless oil .
Synthesis Analysis
The synthesis of esters like this compound can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The InChI code for this compound is1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a colorless oil . It has a molecular weight of 214.3 and a molecular formula of C12H22O3 .Aplicaciones Científicas De Investigación
Synthesis of Macrocyclic Systems
Ethyl 2-oxocyclododecanecarboxylate has been utilized as a key intermediate in the synthesis of macrocyclic systems, which incorporate fused or exocyclic nitrogen heterocycles of different ring sizes. This approach is significant in creating complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).
Preparation of Specific Carboxylates
The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with potential pharmaceutical significance, involves a process starting from a similar ethyl ester compound (Kiely, 1991).
Pheromone Synthesis
Ethyl (7S)-10-hydroxy-7-methyldecanoate, a compound related to ethyl 7-oxodecanoate, has been synthesized for use in creating pheromones for various insects. This research is crucial for understanding insect behavior and potentially controlling pest populations (Lamers, Rusu, Wijnberg, & Groot, 2003).
Synthesis of Ethyl Esters
Research on the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, highlights the potential of these esters in pharmaceutical synthesis, especially as intermediates in complex chemical processes (Xin-zhi, 2006).
Stability in Forensic Applications
Studies on the stability of ethyl sulfate, a metabolite of ethanol, are important in forensic science. Understanding the stability of such compounds aids in determining the history of ethanol consumption, which can be critical in forensic investigations (Halter, Laengin, Al-Ahmad, Wurst, Weinmann, & Kuemmerer, 2009).
Análisis Bioquímico
Cellular Effects
Ethyl 7-oxodecanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in certain cancer cell lines by activating oxidative stress-related pathways. This compound also affects the expression of genes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby altering cellular metabolism and promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in fatty acid synthesis, thereby reducing the production of fatty acids. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used safely in biochemical studies. At high doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are key players in the β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. This compound’s involvement in these pathways highlights its role in regulating metabolic flux and maintaining cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid metabolism and energy production. The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications. This subcellular localization is critical for the compound’s role in regulating cellular metabolism and maintaining energy homeostasis .
Propiedades
IUPAC Name |
ethyl 7-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDBWMBTHGWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645672 | |
| Record name | Ethyl 7-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73276-75-2 | |
| Record name | Ethyl 7-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















